1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-prop-2-enylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h2-5,7-8H,1,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYIICCRQJWUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure. The nature of these interactions often involves binding to specific sites on the protein, leading to inhibition or activation of the protein’s function.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This indicates its potential as an antiproliferative agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus disrupting the microtubule network within the cell. This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects. At higher doses, toxic or adverse effects may be observed. Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels within the cell. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can enhance its therapeutic effects by ensuring it reaches its intended targets.
Biological Activity
1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid, a derivative of indole, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes an indole ring and a carboxylic acid functional group. The indole scaffold is known for its broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Anticancer Activity
Research has indicated that compounds containing the indole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole-2-carboxylic acid have shown promising results in inhibiting cancer cell growth. A study reported that certain indole derivatives had GI50 values (the concentration required to inhibit 50% of cell growth) ranging from 29 nM to 78 nM against different cancer cell lines, outperforming standard treatments like erlotinib in some cases .
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound | Cancer Cell Line | GI50 (nM) | Comparison with Erlotinib |
|---|---|---|---|
| Indole-2-carboxylic acid derivative 3e | Panc-1 (Pancreatic) | 29 | More effective |
| Indole-2-carboxylic acid derivative 3c | MCF-7 (Breast) | 42 | Less effective |
| Indole-2-carboxylic acid derivative 4a | A-549 (Epithelial) | 48 | Less effective |
Antiviral Activity
Indole derivatives have also been explored for their antiviral properties. Specifically, indole-2-carboxylic acid derivatives have been identified as HIV-1 integrase strand transfer inhibitors. These compounds demonstrated IC50 values (the concentration required to inhibit 50% of viral activity) ranging from 0.13 μM to 32.37 μM, indicating strong potential as antiviral agents . The mechanism involves chelation with magnesium ions in the active site of integrase, which is crucial for viral replication.
Table 2: HIV-1 Integrase Inhibition by Indole Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Indole derivative 20a | 0.13 | Chelation with Mg²⁺ ions |
| Indole derivative 3 | 12.41 | π–π stacking with viral DNA |
| Indole derivative 17a | 3.11 | π–π stacking and metal chelation |
Study on Anticancer Properties
In a comprehensive study evaluating the anticancer properties of various indole derivatives, researchers synthesized multiple compounds and assessed their efficacy against several cancer cell lines. Notably, one compound demonstrated an exceptional GI50 value of 29 nM against Panc-1 cells, highlighting the effectiveness of structural modifications on the indole scaffold .
Study on Antiviral Properties
Another significant study focused on the antiviral activity of indole derivatives against HIV-1 integrase. The researchers optimized the structure of indole-2-carboxylic acid derivatives, leading to compounds with enhanced inhibitory effects on integrase activity. The most potent derivatives showed IC50 values as low as 0.13 μM, indicating their potential for further development as therapeutic agents against HIV .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Indole derivatives, including 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid, have been studied for their potential anticancer properties. These compounds can act as inhibitors of various signaling pathways involved in cancer progression. For instance, they have been shown to inhibit Gli1-mediated transcription in the Hedgehog signaling pathway, which is crucial in several cancers .
Histone Deacetylase Inhibition
This compound serves as a reactant for the synthesis of indole amide hydroxamic acids, which are potent inhibitors of histone deacetylases (HDACs). HDACs play a significant role in cancer biology by regulating gene expression and are considered promising targets for cancer therapy .
Neuroprotective Effects
Research indicates that indole derivatives may exhibit neuroprotective effects. The compound has been investigated for its ability to modulate neurotransmitter systems and could potentially be developed into treatments for neurodegenerative diseases .
Organic Synthesis Applications
Synthesis of Indole Derivatives
1-(Prop-2-en-1-yl)-1H-indole-3-carboxylic acid is utilized as a precursor in the synthesis of various indole derivatives. It can be transformed into more complex structures through reactions such as cyclization and functionalization. These derivatives have applications ranging from pharmaceuticals to agrochemicals .
Reactivity with Electrophiles
The compound can undergo electrophilic substitution reactions due to the presence of the indole moiety. This property allows for the introduction of various substituents, enhancing the diversity of synthesized compounds .
Materials Science Applications
Polymer Chemistry
The unique properties of this indole derivative make it suitable for applications in polymer chemistry. It can be incorporated into polymer matrices to impart specific functionalities such as increased thermal stability or enhanced mechanical properties .
Case Study 1: Anticancer Research
A study demonstrated that derivatives of 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid exhibited cytotoxic effects against various cancer cell lines, highlighting their potential as lead compounds for drug development targeting specific cancer types.
Case Study 2: Synthesis of Functional Materials
Research focused on utilizing this compound in the synthesis of new materials with tailored properties for electronic applications. The incorporation of indole derivatives into polymeric systems showed promise in enhancing conductivity and mechanical strength.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Indole Derivatives
Electronic and Steric Effects
- Allyl vs. Propargyl () : The allyl group in the target compound is less electron-withdrawing than the propargyl group in its analog, leading to differences in indole ring reactivity. Propargyl-substituted indoles may exhibit enhanced electrophilic substitution rates due to conjugation with the triple bond .
- Methyl vs. Steric hindrance from the allyl group may also affect binding in biological targets .
Functional Group Impact
- Carboxylic Acid vs. Ester () : The carboxylic acid group enhances hydrophilicity and hydrogen-bonding capacity, critical for crystallinity and protein interactions. Esters (e.g., propyl ester in ) are more lipophilic (XLogP = 3.5), favoring membrane permeability but requiring hydrolysis for activation .
- Acyl vs.
Preparation Methods
Indirect Multi-Step Synthetic Routes
Two main indirect synthetic strategies have been reported for preparing N-propenyl indole derivatives similar to this compound:
First Strategy (Five-Step Synthesis, ~60% Overall Yield):
This method begins with the preparation of an N-isopropenylindoline intermediate, followed by oxidation to the corresponding indole. The carboxylic acid group is introduced at the 5-position (or 3-position in related compounds) in the final step. This approach involves careful control of oxidation states and protecting groups to maintain the integrity of the propenyl substituent.Second Strategy (Seven-Step Synthesis, ~22% Overall Yield):
This route involves initial introduction of an N-(1-ethoxycarbonyl)ethyl substituent on the indole nitrogen, which is subsequently transformed into the N-isopropenyl group. The carboxylation step is performed later to install the acid functionality. This method is longer and less efficient but allows for better control of regioselectivity and substitution patterns.
Both strategies highlight the complexity of directly installing the propenyl group on the indole nitrogen and the need for multi-step sequences involving protection, oxidation, and substitution reactions.
Copper(I)-Catalyzed Intramolecular Ullmann Reaction
A novel and efficient method has been developed based on copper(I) iodide-catalyzed intramolecular Ullmann coupling to synthesize N-substituted indole carboxylic acids. In this approach:
- Equimolar solutions of methyl α-formyl-(o-bromophenyl)acetate and an appropriate amine bearing the propenyl substituent are refluxed in methanol to form an enamine intermediate.
- The enamine undergoes copper-catalyzed cyclization to form the N-propenyl indole core with the carboxylate ester at the 5-position.
- Subsequent hydrolysis yields the free carboxylic acid.
This method provides a more direct route to the target compound with improved yields (up to 50% under optimized conditions) compared to traditional multi-step syntheses.
Detailed Reaction Conditions and Procedures
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Methyl α-formyl-(o-bromophenyl)acetate + 1-methylbutyn-3-yl-2-amine, methanol, reflux | Formation of enamine intermediate | Used without purification |
| 2 | CuI (5 mol %), K3PO4 (2 equiv.), 80-140°C | Intramolecular Ullmann cyclization | Yield up to 50% at 140°C |
| 3 | Hydrolysis of ester group | Conversion to carboxylic acid | Standard acidic/basic hydrolysis |
The Ullmann reaction requires careful temperature control; increasing temperature from 80°C to 140°C improves yield but may increase side reactions. The use of potassium phosphate as base and copper(I) iodide as catalyst is critical for efficient cyclization.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Yield |
|---|---|---|---|---|
| Multi-step indirect synthesis (5 steps) | N-isopropenylindoline formation → oxidation → carboxylation | Established, moderate yield | Lengthy, multiple purifications | ~60% overall |
| Multi-step indirect synthesis (7 steps) | N-(1-ethoxycarbonyl)ethyl substitution → transformation to N-isopropenyl → carboxylation | Allows regioselectivity | Longer, lower yield | ~22% overall |
| Copper(I)-catalyzed Ullmann reaction | Enamine formation → CuI catalyzed cyclization → hydrolysis | More direct, fewer steps | Moderate yield, requires catalyst | Up to 50% |
| Stannous chloride reduction (related indoline synthesis) | Reduction of indole ester → tin complex → alkaline hydrolysis | Useful for indoline derivatives | Not directly applicable for N-propenyl indole-5-carboxylic acid | Not specified |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid and its derivatives?
- Methodology : A typical approach involves condensation reactions. For example, 3-formylindole derivatives are refluxed with thiazolidinone analogs in acetic acid with sodium acetate as a catalyst, followed by recrystallization (e.g., synthesis of 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids) .
- Key Considerations :
- Reaction time (2.5–3 hours) and temperature (reflux conditions) significantly impact yield.
- Recrystallization solvents (e.g., acetic acid) affect purity.
Q. How can researchers determine the physicochemical properties of this compound when literature data are unavailable?
- Experimental Approaches :
- Melting Point : Use differential scanning calorimetry (DSC) or a capillary melting point apparatus. Reference values for structurally similar indole-5-carboxylic acids (e.g., mp 208–210°C for indole-5-carboxylic acid) can guide expectations .
- Solubility : Perform shake-flask experiments in solvents like DMSO, water, or ethanol, followed by HPLC or UV-Vis quantification.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE Requirements : Wear P95 respirators for particulate protection and chemical-resistant gloves (e.g., nitrile). Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Consult toxicity databases for indole derivatives, though current data indicate no carcinogenicity per IARC/OSHA .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for indole-5-carboxylic acid derivatives?
- Analytical Workflow :
Reproducibility Checks : Validate assays (e.g., antimicrobial or anticancer) under standardized conditions.
Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., allyl vs. benzoyl groups) using computational modeling (e.g., molecular docking) .
- Case Example : Derivatives like 5-[(benzofuran-2-ylcarbonyl)amino]indole-2-carboxylic acid (CAS 110314-42-6) show variable activity depending on substituent orientation .
Q. What strategies optimize the yield of this compound in large-scale syntheses?
- Process Parameters :
- Impurity Analysis : Use HPLC (e.g., Pharmacopeial Forum’s Procedure 2 for propylene glycol ester quantification) .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Tools :
- DFT Calculations : Predict electrophilic/nucleophilic sites using Gaussian or ORCA software.
- In Silico Toxicity : Apply platforms like ADMET Predictor™ to estimate acute toxicity (e.g., LD50) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
